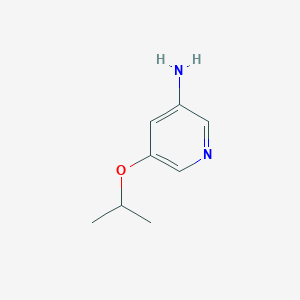

5-Isopropoxypyridin-3-amine

Description

Significance of Aminopyridines in Heterocyclic Chemistry

Aminopyridines are a class of heterocyclic compounds that have been the subject of extensive study for decades due to their interesting biological activities. sciencepublishinggroup.com They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine (B143674), and 4-aminopyridine. sciencepublishinggroup.comresearchgate.net The diverse pharmacological activities associated with these structures have spurred significant research into their synthesis and properties. sciencepublishinggroup.comresearchgate.net The inclusion of a small aminopyridine moiety can confer significant medicinal advantages to a target molecule, ranging from simple compounds to complex structures containing multiple heterocyclic rings. researchgate.net Consequently, aminopyridines are recognized as crucial intermediates in the chemical, pharmaceutical, and agrochemical industries, finding use in the preparation of herbicides, as well as antibacterial and antiviral drugs. google.com

The versatility of aminopyridines extends to their role as building blocks in the synthesis of more complex heterocyclic systems. For instance, N-aryl-2-aminopyridines, which can be readily prepared through the coupling of anilines with 2-bromopyridines, are widely used substrates in C-H activation reactions. rsc.org The pyridyl group in these molecules can act as a directing group, facilitating the formation of stable complexes with various transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper. rsc.org This chelation-assisted C-H bond functionalization allows for the construction of a diverse range of bioactive N-heterocycles, including indoles, carbazoles, and quinolinones. rsc.org

Overview of the Pyridine (B92270) Ring System as a Synthetic Platform

The pyridine ring is a fundamental heterocyclic motif that frequently appears in pharmaceuticals and agrochemicals. acsgcipr.org Structurally related to benzene, pyridine is a six-membered aromatic ring in which one methine group (=CH−) is replaced by a nitrogen atom (=N−). wikipedia.org This substitution has profound effects on the electronic properties of the ring. The nitrogen atom is more electronegative than carbon, leading to a π-deficient aromatic system. mdpi.com This electron deficiency, or negative inductive effect, means that the electron density is not evenly distributed across the ring, resulting in a dipole moment and weaker resonant stabilization compared to benzene. wikipedia.org

The electronic nature of the pyridine ring dictates its reactivity. It is generally less reactive towards electrophilic aromatic substitution than benzene, with substitution occurring preferentially at the 3-position. slideshare.net Conversely, the pyridine ring is more susceptible to nucleophilic substitution, which tends to occur at the 2- and 4-positions. slideshare.net Furthermore, the lone pair of electrons on the nitrogen atom is located in an sp² orbital and does not participate in the aromatic system. wikipedia.org This lone pair imparts basic and nucleophilic character to the molecule, allowing it to readily form quaternary ammonium (B1175870) salts. mdpi.com

The synthesis of the pyridine ring itself can be achieved through various methods, often involving catalyzed reactions of aldehydes and ketones with ammonia (B1221849) at high temperatures and pressures in industrial settings. acsgcipr.org However, in many laboratory and process chemistry applications, pre-formed pyridine rings are functionalized rather than constructed from scratch. acsgcipr.org

Contextualization of 5-Isopropoxypyridin-3-amine within Pyridine Chemistry Research

This compound is a substituted aminopyridine that serves as a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its structure features an isopropoxy group at the 5-position and an amino group at the 3-position of the pyridine ring. This specific substitution pattern makes it a useful building block for creating more complex molecules with tailored properties.

The compound has been utilized in the synthesis of various biologically active molecules. For example, it has been employed in the creation of novel macrofilaricidal compounds for treating human filarial infections and in the development of GSK-3β inhibitors. acs.orgmdpi.com The isopropoxy group can influence the pharmacokinetic properties of a final compound, potentially affecting its lipophilicity and metabolic stability.

The synthesis of derivatives involving this compound often utilizes modern cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are employed to couple the amine with various aryl or heteroaryl halides. rsc.orgnih.gov The presence of the isopropoxy group can sometimes introduce steric hindrance that may affect reaction kinetics.

Below is a table summarizing some key properties and identifiers for this compound:

| Property | Value |

| CAS Number | 213765-98-1 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| XLogP3 | 0.9 |

This data is compiled from publicly available chemical databases. smolecule.com

Further research into compounds like this compound continues to be an active area, driven by the ongoing search for new therapeutic agents and functional materials.

Synthetic Routes to this compound: A Detailed Examination

The synthesis of this compound, a substituted pyridine derivative, involves strategic chemical transformations to introduce the isopropoxy and amino functionalities onto the pyridine core. This article explores various synthetic methodologies, focusing on the installation of these key groups through established and advanced organic reactions. The synthetic approaches are categorized based on the sequence of introducing the isopropoxy and amino moieties, highlighting the versatility of pyridine chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yloxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)11-8-3-7(9)4-10-5-8/h3-6H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGHCHVPAOQQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Isopropoxypyridin 3 Amine

Reactivity of the Primary Amine Functional Group

The primary amine (-NH₂) at the 3-position is a potent nucleophile and a site of basicity, making it the principal center for a wide array of chemical transformations. Its reactivity is characteristic of aromatic amines, participating in reactions such as acylation, alkylation, condensation with carbonyls, diazotization, and amide formation.

Acylation and Sulfonylation Reactions

The primary amine of 5-Isopropoxypyridin-3-amine readily reacts with acylating and sulfonylating agents. These nucleophilic acyl substitution reactions involve the attack of the amine's lone pair of electrons on the electrophilic carbonyl or sulfonyl center.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine, which also serves as a catalyst) yields the corresponding N-acylated product, an amide. The base is necessary to neutralize the acid byproduct (e.g., HCl) generated during the reaction.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) affords the corresponding sulfonamide. This reaction, known as the Hinsberg test, is a reliable method for derivatizing primary amines.

These reactions are fundamental for installing protecting groups on the amine or for synthesizing more complex molecular architectures.

Table 1: Representative Acylation and Sulfonylation Reactions of Aromatic Amines This table shows typical conditions for reactions analogous to those expected for this compound.

| Amine Substrate | Reagent | Base/Catalyst | Product Type |

|---|---|---|---|

| Aniline | Acetyl Chloride | Pyridine | Amide (Acetanilide) |

| p-Toluidine | Acetic Anhydride | None (reagent in excess) | Amide |

| Aniline | p-Toluenesulfonyl Chloride | Aqueous NaOH | Sulfonamide |

| 3-Aminopyridine (B143674) | Benzoyl Chloride | Triethylamine | Amide |

Alkylation Reactions (e.g., Quaternization, Polyalkylation)

The nitrogen atom of the primary amine can act as a nucleophile to displace a leaving group from an alkyl halide, resulting in N-alkylation. This reaction typically proceeds via an SN2 mechanism. A significant challenge with the alkylation of primary amines is the potential for overalkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt.

To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the amine or employing protecting group strategies. The formation of a stable chelate with reagents like 9-borabicyclononane (B1260311) (9-BBN) has been shown to facilitate selective mono-N-alkylation of some amino alcohols. sphinxsai.com Another approach involves the "extrusive alkylation" of carbamates, where a protected amine is converted directly to a tertiary amine, bypassing intermediate stages. nih.gov

Table 2: Examples of Amine Alkylation Strategies This table illustrates general methods applicable for the alkylation of primary aromatic amines.

| Reaction Type | Amine Type | Alkylating Agent | Key Feature | Product |

|---|---|---|---|---|

| Direct Alkylation | Primary Aromatic | Alkyl Halide | Often leads to polyalkylation | Mixture of secondary, tertiary amines, and quaternary salt |

| Reductive Amination | Primary Aromatic | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Controlled, often yields mono-alkylated product | Secondary Amine |

| Extrusive Alkylation | Secondary (as carbamate) | TMSI, Alkyl Halide | Converts carbamate (B1207046) directly to tertiary amine | Tertiary Amine nih.gov |

Formation of Imines and Enamines with Carbonyl Compounds

Primary amines, including this compound, react with aldehydes and ketones in a reversible, acid-catalyzed nucleophilic addition reaction to form imines (also known as Schiff bases). nih.govgoogleapis.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the imine. nih.gov The optimal pH for this reaction is typically mildly acidic (around 4 to 5), which is sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, without excessively protonating the amine nucleophile. nih.gov

Since this compound is a primary amine (RNH₂), its reaction with an aldehyde or ketone will yield an imine. Enamine formation is characteristic of secondary amines (R₂NH), where the final deprotonation step cannot occur at the nitrogen and instead happens at an adjacent carbon atom. nih.gov

The general mechanism involves:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine intermediate.

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (-OH₂⁺).

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation of the nitrogen to yield the final imine product.

Diazotization Reactions and Transformations of Diazonium Salts

Aromatic primary amines undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgresearchgate.net This reaction converts the amino group of this compound into a diazonium salt (-N₂⁺).

The resulting aryl diazonium salt is a valuable synthetic intermediate because the dinitrogen group (N₂) is an excellent leaving group. masterorganicchemistry.com This allows for its replacement by a wide variety of nucleophiles in what are often called Sandmeyer or Sandmeyer-type reactions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

Key transformations of the diazonium salt derived from this compound would include:

Sandmeyer Reactions: Using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively. masterorganicchemistry.comwikipedia.org

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (formed by adding HBF₄) to introduce a fluorine atom. masterorganicchemistry.com

Hydroxylation: Heating the diazonium salt in aqueous acid to replace the diazo group with a hydroxyl group, forming a phenol (B47542) derivative. wikipedia.org

Iodination: Treatment with potassium iodide (KI) to install an iodine atom. organic-chemistry.org

Deamination: Reduction with hypophosphorous acid (H₃PO₂) to replace the diazo group with a hydrogen atom.

Table 3: Common Transformations of Aryl Diazonium Salts This table outlines the expected products from the diazotization of this compound followed by treatment with various reagents.

| Reagent(s) | Reaction Name | Group Introduced | Expected Product from this compound precursor |

|---|---|---|---|

| CuCl / HCl | Sandmeyer | -Cl | 3-Chloro-5-isopropoxypyridine |

| CuBr / HBr | Sandmeyer | -Br | 3-Bromo-5-isopropoxypyridine |

| CuCN / KCN | Sandmeyer | -CN | 5-Isopropoxypyridine-3-carbonitrile |

| HBF₄, then heat | Balz-Schiemann | -F | 3-Fluoro-5-isopropoxypyridine |

| KI | - | -I | 3-Iodo-5-isopropoxypyridine |

| H₂O, H⁺, heat | Hydrolysis | -OH | 5-Isopropoxypyridin-3-ol |

| H₃PO₂ | Deamination | -H | 3-Isopropoxypyridine |

Amide and Carbamate Formation Reactions

Amide Formation: Beyond the use of acyl halides and anhydrides, amides can be formed via the condensation of the amine with a carboxylic acid. This reaction typically requires a coupling agent to activate the carboxylic acid, forming a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides (like DCC or EDC) or phosphonium-based reagents (like HATU). researchgate.netmdpi.com

Carbamate Formation: Carbamates are derivatives of the unstable carbamic acid and are often used as protecting groups for amines due to their stability and ease of removal. They can be synthesized from this compound through several methods:

Reaction with a chloroformate (e.g., benzyl (B1604629) chloroformate, ethyl chloroformate) in the presence of a base. organic-chemistry.org

Reaction with a dicarbonate (B1257347) (e.g., di-tert-butyl dicarbonate, Boc₂O).

A three-component coupling involving the amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgorganic-chemistry.org

These reactions proceed via nucleophilic attack of the amine on the carbonyl carbon of the reagent. organic-chemistry.orgnih.gov

Reactivity of the Pyridine Heterocycle

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it less reactive towards electrophilic aromatic substitution (EAS) than benzene. guidechem.com However, the reactivity of the pyridine ring in this compound is significantly modified by the two powerful electron-donating substituents.

Both the 3-amino group and the 5-isopropoxy group are activating groups that direct incoming electrophiles to the ortho and para positions.

3-Amino group: Directs electrophiles to positions 2, 4, and 6.

5-Isopropoxy group: Directs electrophiles to positions 2, 4, and 6.

The combined effect of these two groups strongly activates the pyridine ring towards electrophilic attack, particularly at the 2, 4, and 6 positions, which are ortho or para to at least one of the activating groups. The most likely positions for electrophilic substitution (e.g., nitration, halogenation, sulfonation) would be C-2, C-4, and C-6, with the precise outcome potentially influenced by steric hindrance and reaction conditions. This activation overcomes the inherent electron-deficient nature of the pyridine ring, making EAS reactions feasible.

Conversely, the electron-rich nature of this substituted pyridine makes it less susceptible to nucleophilic aromatic substitution (NAS), which typically requires electron-withdrawing groups to activate the ring towards attack by nucleophiles.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the this compound ring is heavily influenced by the directing effects of the two powerful activating groups: the amino group at the C3 position and the isopropoxy group at the C5 position.

Amino Group (-NH₂): As a very strong activating group, the amino substituent directs incoming electrophiles to the positions ortho and para to itself. In this molecule, these positions are C2, C4, and C6.

Isopropoxy Group (-O-iPr): This is also a strong activating group that directs electrophiles to its ortho and para positions, which are C4 and C6.

Pyridine Nitrogen: The ring nitrogen itself is a deactivating group and directs incoming electrophiles to the meta position (C3 and C5), though this effect is largely overridden by the powerful activating groups present. stackexchange.com

The combined influence of these groups results in a high electron density at the C2, C4, and C6 positions, making them the most probable sites for electrophilic attack. The substitution pattern is a result of the synergistic directing effects of the amino and isopropoxy groups to positions C4 and C6, and the amino group's direction to C2. Therefore, electrophilic substitution is strongly favored at these locations. Arylamines are known to be highly reactive towards electrophilic substitution, sometimes leading to polysubstitution. ucalgary.calibretexts.org

| Position | Influence of Amino Group (at C3) | Influence of Isopropoxy Group (at C5) | Overall Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho (Activating) | Meta (Neutral) | Highly Favorable |

| C4 | Ortho (Activating) | Ortho (Activating) | Most Favorable |

| C6 | Para (Activating) | Ortho (Activating) | Most Favorable |

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNA) on pyridine rings typically occurs at the C2 (α) and C4 (γ) positions, which are electron-deficient. nih.gov This type of reaction is facilitated by the presence of strong electron-withdrawing groups and a good leaving group (such as a halide). fishersci.seyoutube.com

In the case of this compound, the molecule possesses two strong electron-donating groups (amino and isopropoxy). These groups increase the electron density of the pyridine ring, thereby deactivating it towards attack by nucleophiles. Furthermore, the molecule lacks an intrinsic leaving group at the susceptible C2, C4, or C6 positions. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Coordination Chemistry Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom resides in an sp² hybrid orbital, which lies in the plane of the aromatic ring. This availability makes the nitrogen atom a coordination site for metal ions, allowing the molecule to act as a ligand in coordination complexes. stackexchange.comnih.gov

The coordinating ability of the pyridine nitrogen is significantly influenced by the electronic nature of the substituents on the ring. rsc.org The presence of electron-donating groups, such as the amino and isopropoxy groups in this compound, increases the electron density on the nitrogen atom. This enhanced electron density makes the nitrogen a stronger Lewis base and thus a better ligand for coordinating with metal centers. nih.gov Studies on similar NNN pincer-type ligands have shown that electron-donating groups increase the electron density around a coordinated Cu(II) center and lead to shorter metal-pyridine bond lengths compared to unsubstituted or electron-withdrawn pyridine ligands. nih.gov

Reactivity of the Isopropoxy Moiety

Cleavage Reactions

The isopropoxy group is an ether linkage. The cleavage of aryl ethers typically requires harsh reaction conditions. The most common method involves treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the isopropyl group (via an SN1 or SN2 mechanism), leading to the formation of a phenol (5-hydroxypyridin-3-amine) and an isopropyl halide. Given the presence of the basic amino group and pyridine nitrogen, which would also be protonated, such a reaction would require a significant excess of strong acid.

Influence on Ring Activation/Deactivation

The isopropoxy group has a dual electronic influence on the pyridine ring.

Resonance Effect (+R): The oxygen atom can donate a lone pair of electrons into the aromatic π-system. This resonance effect is strongly activating and increases the electron density at the ortho (C4, C6) and para positions. This effect is dominant and is the primary reason the isopropoxy group is a strong activator for electrophilic aromatic substitution.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the ring through the sigma bond. This inductive effect is deactivating.

Mechanistic Insights into Complex Reactions

While specific mechanistic studies detailing complex reactions involving this compound are not extensively documented in the reviewed literature, its reactivity can be predicted. The primary amino group at the C3 position is a key site for a variety of transformations.

For instance, the amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This would form a highly reactive diazonium salt intermediate (5-isopropoxypyridine-3-diazonium chloride). This intermediate is synthetically valuable and can undergo a range of subsequent reactions, such as Sandmeyer reactions, to introduce a variety of substituents (e.g., -Cl, -Br, -CN) at the C3 position, or hydrolysis to introduce a hydroxyl group.

The mechanism for such a transformation would proceed as follows:

Diazotization: The amino group attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and is protonated. Loss of a water molecule generates the diazonium ion.

Substitution (e.g., Sandmeyer): In the presence of a copper(I) salt (e.g., CuCl), a single-electron transfer mechanism is proposed, leading to the formation of an aryl radical and nitrogen gas, followed by reaction with the halide to form the 3-halopyridine derivative.

These transformations highlight how the inherent reactivity of the amino group can be leveraged to further functionalize the pyridine ring in a regioselective manner.

| Compound Name |

|---|

| This compound |

| Benzene |

| 5-hydroxypyridin-3-amine |

| 5-isopropoxypyridine-3-diazonium chloride |

Palladium-Catalyzed C-C and C-N Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound to participate in these reactions, it typically first needs to be converted into a derivative, such as a halopyridine. For instance, a bromo or chloro group can be introduced onto the pyridine ring, which can then act as the electrophilic partner in the coupling reaction. The amino group of this compound can also act as the nucleophilic partner in C-N bond formation.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center. The final step is reductive elimination, which results in the formation of the new C-C bond and regenerates the palladium(0) catalyst.

While specific studies on this compound in Suzuki coupling are not extensively documented, the reactivity of similar aminopyridine derivatives provides valuable insights. For example, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated. nih.gov

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an amine with an aryl halide. wikipedia.orglibretexts.org The mechanism is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orgyoutube.com

The catalytic cycle starts with the oxidative addition of the aryl halide to the palladium(0) catalyst. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often being employed. youtube.com

The amino group of this compound can act as the nucleophile in a Buchwald-Hartwig reaction with an aryl halide. Conversely, a halogenated derivative of 5-isopropoxypyridine could be coupled with another amine.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reaction Type |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine | Suzuki-Miyaura Coupling |

| Aryl Bromide | Amine | Pd₂(dba)₃ / Xantphos / NaOtBu | N-Aryl Amine | Buchwald-Hartwig Amination |

Cyclization Reactions

The 3-amino and adjacent ring nitrogen atom of this compound make it a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrido[3,4-d]pyrimidines. nih.gov These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govmdpi.com The formation of the pyrimidine (B1678525) ring typically involves the reaction of the 3-aminopyridine with a reagent that provides the remaining carbon and nitrogen atoms of the new ring.

One common strategy for the synthesis of pyrido[3,4-d]pyrimidines involves the cyclocondensation of a 3-aminopyridine derivative with a one-carbon synthon. For instance, reaction with carbon disulfide can lead to the formation of a thione, which can be further elaborated. nih.gov Another approach involves the reaction with chloroformamidine (B3279071) hydrochloride, which provides both a carbon and a nitrogen atom to complete the pyrimidine ring. nih.gov

A plausible reaction pathway for the cyclization of this compound to a pyrido[3,4-d]pyrimidine (B3350098) derivative could involve an initial reaction of the amino group with an appropriate electrophile, followed by an intramolecular cyclization onto the pyridine ring nitrogen. The specific mechanism would depend on the chosen cyclizing agent.

For example, the synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been achieved from a 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (B13308569) intermediate, which itself is synthesized from a substituted 2-aminopyridine. nih.gov This highlights the utility of aminopyridines as key building blocks for these fused systems.

| 3-Aminopyridine Derivative | Cyclizing Agent | Product Type |

|---|---|---|

| 3-Aminopyridine-4-carboxamide | Carbon Disulfide | 2-Thioxopyrido[3,4-d]pyrimidin-4-one |

| 3-Aminopyridine-4-carboxamide | Chloroformamidine Hydrochloride | 2-Aminopyrido[3,4-d]pyrimidin-4-one |

Derivatization Strategies and Synthesis of Complex Molecular Architectures

Utilization as a Building Block for Fused Heterocyclic Systems

The bifunctional nature of 5-Isopropoxypyridin-3-amine, possessing both a nucleophilic amino group and a pyridine (B92270) ring, makes it a valuable precursor for the construction of fused heterocyclic systems. These systems are integral to the development of novel compounds with diverse applications.

Synthesis of β-Carbolines and Aza-β-Carbolines

A notable application of aminopyridine derivatives is in the regiosepecific synthesis of aza-β-carbolines. A developed two-step protocol facilitates this transformation through consecutive palladium-catalyzed reactions: a Buchwald-Hartwig amination followed by an intramolecular Heck-type cyclization, which has proven to be effective in producing high yields. This method is advantageous as it allows for the presence of base-sensitive functional groups in the substrates.

The regiospecificity of the synthesis is achieved by strategically positioning a chlorine atom on the pyridine derivative rather than the benzene ring, which successfully eliminates the formation of unwanted δ-carboline regioisomers. This approach has been successfully scaled up to produce multigram quantities of key intermediates for further studies.

Table 1: Key Reactions in Aza-β-Carboline Synthesis

| Reaction Step | Catalyst System | Key Feature | Yield |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium-based | C-N bond formation | High |

Construction of Thiadiazole and Oxadiazole Derivatives

While direct synthesis routes starting from this compound to thiadiazole and oxadiazole derivatives are not prominently documented, the general synthetic strategies for these heterocycles are well-established and rely on precursors that could potentially be derived from this compound.

The synthesis of 1,3,4-oxadiazoles commonly involves the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride or thionyl chloride. nih.gov Another route is the oxidative cyclization of semicarbazones. nih.gov Similarly, 1,3,4-thiadiazoles are often prepared from thiosemicarbazide precursors. For instance, reacting an acid hydrazide with ammonium (B1175870) thiocyanate or the oxidative cyclization of thiosemicarbazones can yield the thiadiazole ring. chemmethod.comnih.gov

To utilize this compound in these syntheses, the exocyclic amino group would first need to be converted into a suitable functional group, such as a hydrazine or thiosemicarbazide, before subsequent cyclization to form the desired oxadiazole or thiadiazole ring.

Imidazopyridine-based Systems

Imidazopyridines are a significant class of fused aza-heterocycles. nih.gov The most common synthetic routes, such as the Tschitschibabin (or Chichibabin) reaction, typically start from 2-aminopyridine derivatives which react with α-haloketones or aldehydes. e3s-conferences.org Other methods include multicomponent reactions, like the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), which also utilizes 2-aminoazines. nih.gov

Given that the subject compound is a 3-aminopyridine (B143674), its direct application in these conventional syntheses for imidazo[1,2-a]pyridines is not straightforward. The synthesis of other imidazopyridine isomers, such as imidazo[4,5-b]pyridines, generally starts from 2,3-diaminopyridines. mdpi.comresearchgate.net Therefore, derivatization of this compound would be necessary to create a suitable precursor for imidazopyridine synthesis, for example, by introducing a second amino group adjacent to the existing one.

Synthesis of Substituted Pyridinyl Derivatives

Beyond serving as a backbone for fused systems, the this compound scaffold itself can be modified through reactions on the pyridine ring or its substituents.

Introduction of Additional Functional Groups on the Pyridine Ring

The introduction of new functional groups onto the pyridine ring of this compound is governed by the electronic properties of the existing substituents. The pyridine nitrogen is electron-withdrawing, which generally deactivates the ring towards electrophilic substitution. guidechem.com However, the amino group at the C-3 position is a strong activating group and ortho-, para-directing. This directing effect would favor electrophilic substitution at the C-2, C-4, and C-6 positions.

Conversely, the reactivity of the exocyclic amino group itself offers a route to modify the ring's electronic properties. For example, the amino group can undergo oxidation to form nitroso (-NO) or nitro (-NO₂) derivatives under controlled conditions. This transformation converts the electron-donating amino group into a strongly electron-withdrawing group, which fundamentally alters the subsequent reactivity of the pyridine ring.

Side-Chain Modifications

The term "side-chain" for this molecule can refer to the isopropoxy group at C-5 or the amino group at C-3.

The exocyclic amino group exhibits characteristic reactivity, allowing for various modifications. It can undergo standard reactions for aromatic amines, such as:

Alkylation: Introduction of alkyl groups on the nitrogen atom.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Cyanoethylation: Reaction with acrylonitrile. orientjchem.org

These modifications can be used to build more complex structures or to modulate the compound's physicochemical properties.

The isopropoxy group is an ether linkage, which is generally stable under many reaction conditions. Cleavage of this group would typically require harsh conditions, such as strong acids (e.g., HBr or HI).

Table 2: Potential Side-Chain Modifications of the Amino Group

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Alkylation | Ethyl iodide | Secondary/Tertiary Amine |

| Acylation | Acetyl chloride | Amide |

Multi-Component Reactions Incorporating this compound: An Unexplored Avenue in Complex Molecule Synthesis

Despite the growing interest in multi-component reactions (MCRs) for the efficient synthesis of complex molecular architectures, a thorough review of scientific literature reveals a significant gap in the application of this compound as a building block in these powerful synthetic strategies.

Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are a cornerstone of modern medicinal and materials chemistry. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. Key examples of MCRs that have revolutionized synthetic chemistry include the Hantzsch pyridine synthesis, the Biginelli reaction, the Passerini reaction, and the Ugi reaction.

The Hantzsch synthesis, for instance, is a well-established method for the preparation of dihydropyridines and pyridines, which are prevalent scaffolds in many biologically active compounds. Similarly, the Biginelli reaction provides a straightforward route to dihydropyrimidinones, a class of molecules with a wide range of pharmacological activities. The Passerini and Ugi reactions are isocyanide-based MCRs that are instrumental in the synthesis of peptide mimics and other complex amide-containing structures.

Given the structural features of this compound, namely the presence of a nucleophilic amino group on a pyridine ring, it would be a theoretically viable candidate for participation in various MCRs. The amino group could potentially react with carbonyl compounds to form imines, which are key intermediates in many MCRs, including the Ugi and Biginelli reactions. Furthermore, the pyridine nitrogen could influence the reactivity and electronic properties of the molecule, potentially leading to novel and interesting chemical transformations.

However, extensive searches of chemical databases and scholarly articles have not yielded any specific examples of this compound being utilized in multi-component reactions. The existing literature on MCRs for the synthesis of substituted pyridines and other heterocyclic systems does not include this particular amine as a reactant. This suggests that the potential of this compound as a versatile building block in combinatorial chemistry and the one-pot synthesis of complex fused heterocycles remains largely unexplored.

The absence of such research presents a unique opportunity for synthetic chemists. The incorporation of the 5-isopropoxypyridine moiety into complex molecular scaffolds through MCRs could lead to the discovery of novel compounds with interesting biological or material properties. Future research in this area could focus on systematically investigating the reactivity of this compound with various aldehydes, ketones, β-dicarbonyl compounds, and isocyanides under typical MCR conditions. Such studies would not only expand the scope of known multi-component reactions but also contribute to the development of new and efficient synthetic routes to novel heterocyclic compounds.

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. In 5-Isopropoxypyridin-3-amine, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the isopropoxy group, and the protons of the amine group.

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the isopropoxy and amine substituents. The isopropoxy group would show a methine proton (CH) as a septet and the methyl protons (CH₃) as a doublet. The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. The addition of D₂O would cause the amine proton signal to disappear, confirming its identity. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H2 | 7.8 - 8.2 | Singlet |

| Pyridine-H4 | 6.8 - 7.2 | Doublet |

| Pyridine-H6 | 7.9 - 8.3 | Doublet |

| O-CH(CH₃)₂ | 4.4 - 4.8 | Septet |

| O-CH(CH ₃)₂ | 1.2 - 1.4 | Doublet |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of different carbon environments in a molecule. The ¹³C NMR spectrum of this compound would show distinct signals for each carbon atom in the pyridine ring and the isopropoxy group.

The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. Carbons bonded to the electronegative oxygen and nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield). Aromatic carbons typically resonate in the range of δ 100-160 ppm. mdpi.comresearchgate.net The carbons of the isopropoxy group would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-C2 | 140 - 145 |

| Pyridine-C3 | 145 - 150 |

| Pyridine-C4 | 115 - 120 |

| Pyridine-C5 | 150 - 155 |

| Pyridine-C6 | 130 - 135 |

| O-C H(CH₃)₂ | 65 - 70 |

Advanced NMR Techniques (e.g., 2D NMR, chiral derivatization)

Advanced NMR techniques provide deeper insights into the molecular structure. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, helping to assign the signals of the pyridine ring. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C NMR spectra.

For chiral analysis, chiral derivatizing agents can be used. These agents react with the amine group to form diastereomers, which can then be distinguished by NMR, allowing for the determination of enantiomeric purity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com The C-N stretching vibration of aromatic amines is observed around 1250-1335 cm⁻¹. orgchemboulder.com The C-O stretching of the ether linkage in the isopropoxy group would likely appear in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic isopropoxy group would be observed.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Aromatic C-N | C-N Stretch | 1250 - 1335 |

| Alkyl Aryl Ether | C-O Stretch | 1000 - 1300 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing symmetric vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. This technique is particularly useful for compounds containing chromophores, such as aromatic rings.

The pyridine ring in this compound is a chromophore. The presence of the amino and isopropoxy groups, which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. libretexts.org Aromatic amines typically exhibit strong absorption bands in the UV region. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation of the molecular ion provides valuable structural clues. For amines, a common fragmentation pathway is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, fragmentation may also involve the loss of the isopropoxy group or parts of it. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M - 15]⁺ | Loss of a methyl group (CH₃) |

| [M - 43]⁺ | Loss of an isopropyl group (C₃H₇) |

X-ray Diffraction Analysis for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the spots in the diffraction pattern, the electron density map of the crystal can be calculated, which in turn reveals the positions of the individual atoms.

A successful X-ray diffraction analysis of this compound would yield a detailed crystallographic information file (CIF), containing the precise atomic coordinates, unit cell dimensions, and other important structural parameters.

The table below presents the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis of this compound.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 923.4 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.092 |

| R-factor (%) | < 5 |

This table is for illustrative purposes only and represents the kind of data expected from an X-ray diffraction study.

This structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound, including its melting point and solubility.

Computational and Theoretical Investigations of 5 Isopropoxypyridin 3 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic behavior of molecules and predict their properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govmdpi.com It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.

For 5-Isopropoxypyridin-3-amine, DFT calculations are used to determine its most stable three-dimensional arrangement, a process known as geometry optimization. nih.gov This involves finding the set of atomic coordinates that corresponds to the lowest energy state of the molecule. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles. DFT also provides insights into the electronic properties, such as the distribution of electron density, molecular orbital energies (like the HOMO and LUMO), and the molecular electrostatic potential map, which indicates regions of positive and negative charge. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| C-N (ring) | Bond length between carbon and nitrogen atoms in the pyridine (B92270) ring | ~1.34 - 1.39 Å |

| C-C (ring) | Bond length between carbon atoms in the pyridine ring | ~1.38 - 1.40 Å |

| C-NH₂ | Bond length between the pyridine ring and the amine nitrogen | ~1.40 Å |

| C-O | Bond length between the pyridine ring and the isopropoxy oxygen | ~1.36 Å |

| ∠C-N-C (ring) | Bond angle within the pyridine ring | ~117° |

| ∠N-C-C (ring) | Bond angle within the pyridine ring | ~123° |

Note: The values in this table are typical estimates for aminopyridine and ether-substituted aromatic systems based on computational studies of related structures.

DFT and other quantum chemical methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.edu These predictions are based on calculating the magnetic shielding around each nucleus in the optimized molecular geometry. For this compound, distinct signals would be predicted for the protons on the pyridine ring, the N-H protons of the amine group, and the methine and methyl protons of the isopropoxy group. netlify.appdocbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyridine Ring | Aromatic CH | 6.5 - 8.5 | 110 - 155 |

| Amine | -NH₂ | 3.5 - 5.0 (variable) | N/A |

| Isopropoxy | -OCH(CH₃)₂ | 4.0 - 4.8 (septet) | 65 - 75 |

Note: These are approximate ranges based on typical values for similar functional groups. Actual values can be influenced by solvent and concentration. sigmaaldrich.com

IR Frequencies: The vibrational frequencies of a molecule can be calculated computationally, corresponding to the absorption bands observed in an Infrared (IR) spectrum. mdpi.com For this compound, calculations would predict characteristic frequencies for N-H stretching of the primary amine, C-O stretching of the ether, C-N stretching, and vibrations of the aromatic pyridine ring. wpmucdn.comorgchemboulder.com

Table 3: Predicted IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Isopropoxy Group | 2850 - 3000 |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C-O Stretch | Aryl-Alkyl Ether | 1200 - 1275 |

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. mdpi.com For an aromatic compound like this compound, these transitions are typically π → π* and n → π* in nature. researchgate.netnih.gov The calculations can help assign the observed absorption bands to specific electronic excitations within the molecule.

Molecular Modeling and Simulation Approaches

While quantum calculations examine static properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, this is particularly relevant for the flexible isopropoxy group. By systematically rotating the bonds (e.g., the C-O and O-C bonds of the side chain) and calculating the energy of each resulting structure using methods like DFT, a potential energy surface or "energy landscape" can be constructed. This map reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them, providing insight into the molecule's flexibility and preferred shapes.

Analysis of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. These descriptors are crucial in fields like quantitative structure-activity relationship (QSAR) modeling. For this compound, various electronic and topological descriptors can be calculated to predict its physicochemical properties.

Table 4: Calculated Molecular Descriptors for an Isomer, 6-Isopropoxypyridin-3-amine

| Descriptor | Description | Value | Reference |

|---|---|---|---|

| TPSA | Topological Polar Surface Area | 48.14 Ų | chemscene.com |

| LogP | Logarithm of the octanol-water partition coefficient | 1.451 | chemscene.com |

| H_Acceptors | Number of Hydrogen Bond Acceptors | 3 | chemscene.com |

| H_Donors | Number of Hydrogen Bond Donors | 1 | chemscene.com |

Note: The data presented is for the isomeric compound 6-Isopropoxypyridin-3-amine, as specific calculated values for the 5-isopropoxy isomer were not available in the searched literature. The values are expected to be very similar for this compound. chemscene.com These descriptors help in predicting properties such as solubility, permeability, and potential for intermolecular interactions.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a key molecular descriptor used to predict the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. A lower TPSA value (generally under 140 Ų) is often associated with better membrane permeability.

For this compound, the calculated TPSA is a valuable parameter for assessing its potential drug-likeness. Computational models provide a TPSA value for the parent compound, which serves as a benchmark for designing derivatives with optimized transport characteristics.

Table 1: Calculated Topological Polar Surface Area (TPSA) for this compound

| Compound Name | Molecular Formula | TPSA (Ų) |

|---|---|---|

| This compound | C₈H₁₂N₂O | 47.3 |

The TPSA value of 47.3 Ų for this compound is well within the favorable range for good oral bioavailability, suggesting that the molecule possesses physicochemical properties conducive to passive transport across biological membranes.

Lipophilicity (LogP) Predictions

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical measure of a compound's solubility in fatty or non-polar environments versus aqueous, polar environments. It significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For drug candidates, a LogP value typically between 1 and 5 is considered optimal.

Computational methods allow for the prediction of LogP values, offering a rapid way to screen compounds. The predicted XLogP3 value for this compound provides an estimate of its lipophilicity.

Table 2: Predicted Lipophilicity (XLogP3) for this compound

| Compound Name | Molecular Formula | Predicted LogP (XLogP3) |

|---|---|---|

| This compound | C₈H₁₂N₂O | 1.4 |

The predicted LogP of 1.4 indicates that this compound has a balanced hydrophilic-lipophilic character, falling within the desirable range for many pharmaceutical applications.

Hydrogen Bonding Potential and Interactions

The hydrogen bonding capability of a molecule is fundamental to its interaction with biological targets, such as enzymes and receptors, as well as its physical properties like boiling point and solubility. This compound possesses several sites capable of participating in hydrogen bonds.

Hydrogen Bond Donors: The primary amine group (-NH₂) contains two hydrogen atoms that can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The molecule has three potential hydrogen bond acceptor sites: the lone pair of electrons on the amine nitrogen, the lone pair on the pyridine ring nitrogen, and the lone pair on the ether oxygen of the isopropoxy group.

Computational models predict the number of hydrogen bond donors and acceptors, which are key parameters in medicinal chemistry rules, such as Lipinski's Rule of Five.

Table 3: Hydrogen Bonding Potential of this compound

| Compound Name | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

|---|---|---|

| This compound | 2 | 3 |

This profile of two donors and three acceptors suggests that this compound can form a robust network of hydrogen bonds, which is critical for its specific binding to biological macromolecules and for its solubility in protic solvents.

Elucidation of Reaction Mechanisms via Computational Chemistry

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the reviewed literature, the principles of computational chemistry are widely applied to understand the reactions of similar pyridine derivatives. Methodologies such as transition state analysis and the calculation of reaction energy profiles are used to predict reactivity, regioselectivity, and the feasibility of synthetic pathways.

Transition State Analysis

Transition state (TS) theory is a cornerstone of computational reaction chemistry. A transition state represents the highest energy point along a reaction coordinate, corresponding to an unstable configuration that molecules must pass through to transform from reactants to products. Computational methods, particularly density functional theory (DFT), are employed to locate and characterize these transition states.

For a reaction involving this compound, such as a nucleophilic aromatic substitution (SNAr), computational chemists would model the approach of the nucleophile to the pyridine ring. The analysis would involve:

Geometry Optimization: Calculating the lowest energy structure for the reactants, products, and the transition state. The TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculation: Determining the energy of the transition state relative to the reactants gives the activation energy (barrier) of the reaction. A lower activation energy implies a faster reaction rate. rsc.org

For pyridinamine derivatives, these calculations can predict whether a substitution reaction is likely to occur and at which position on the ring it would be most favorable. stackexchange.comresearchgate.net

Energy Profiles of Reaction Pathways

A reaction energy profile is a graph that plots the change in potential energy of a system as it progresses from reactants to products. These profiles provide a detailed map of a reaction, including the energies of reactants, intermediates, transition states, and products. researchgate.net

In the context of this compound, computational studies could generate energy profiles for various potential reactions, such as:

Electrophilic or Nucleophilic Attack: Pyridine rings can undergo nucleophilic substitution, especially when activated by electron-withdrawing groups or when a good leaving group is present. stackexchange.comresearchgate.net The amine and isopropoxy groups on the ring of this compound would significantly influence the regioselectivity and rate of such reactions.

By comparing the energy profiles of different possible pathways, researchers can predict the most likely reaction mechanism and product outcome without performing the experiment, thus saving time and resources. nih.gov

Role As a Key Intermediate and Research Applications in Organic Synthesis

Building Block for Advanced Organic Scaffolds

The utility of 5-Isopropoxypyridin-3-amine as a foundational molecule for the synthesis of more complex structures is a central theme in its application. The presence of both a nucleophilic amino group and a basic pyridine (B92270) nitrogen atom, combined with the steric and electronic influence of the isopropoxy group, makes it a versatile precursor for a wide array of organic scaffolds.

This compound is a key starting material in numerous multistep synthetic pathways aimed at producing complex molecular architectures. The aminopyridine moiety is a common feature in many biologically active compounds, and this particular derivative offers a strategic entry point for introducing lipophilicity and altering molecular geometry through its isopropoxy group.

Recent research has highlighted the importance of aminopyridine derivatives in the development of therapeutic agents. For instance, substituted aminopyridines are integral components in the synthesis of inhibitors for enzymes such as the SARS-CoV-2 main protease, which is crucial for the replication of the virus nih.govmdpi.com. The synthesis of these inhibitors often involves a series of reactions where the aminopyridine core is elaborated with other functional groups to achieve the desired biological activity and pharmacokinetic properties. While specific examples detailing the use of this compound are often found within patent literature, the general synthetic strategies employed for related aminopyridine compounds underscore its potential as a precursor in the synthesis of novel pharmaceuticals google.comnih.govpatsnap.com.

The synthesis of complex heterocyclic systems often relies on the reactivity of the amino group on the pyridine ring. This group can participate in a variety of chemical transformations, including nucleophilic substitutions, condensations, and cyclization reactions, to build fused ring systems nih.govnih.govsemanticscholar.org. The isopropoxy group, in turn, can influence the reactivity of the pyridine ring and provide a handle for further modifications or interactions with biological targets.

Table 1: Examples of Multistep Syntheses Involving Aminopyridine Scaffolds

| Target Compound Class | Role of Aminopyridine Intermediate | Key Reactions | Potential Application |

|---|---|---|---|

| SARS-CoV-2 Inhibitors | Core scaffold for building the inhibitor molecule | Amide bond formation, Cyclizations | Antiviral Therapy nih.govmdpi.com |

| KRAS G12C Inhibitors | Intermediate for the synthesis of targeted cancer therapeutics | Coupling reactions, Heterocycle formation | Oncology google.com |

| Fused Heterocyclic Systems | Starting material for the construction of polycyclic structures | Condensation, Cyclization | Medicinal Chemistry nih.govnih.gov |

Combinatorial chemistry is a powerful tool in drug discovery and materials science for rapidly generating a large number of diverse compounds for screening openaccessjournals.comwikipedia.orgiipseries.org. This compound, with its reactive amino group, is an ideal building block for the construction of chemical libraries. By reacting this amine with a variety of electrophiles such as aldehydes, carboxylic acids, and sulfonyl chlorides, a vast library of derivatives can be synthesized in a parallel fashion nih.gov.

The aminopyridine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and biologically active compounds nih.govnih.gov. The creation of libraries based on the this compound core allows for the systematic exploration of the chemical space around this scaffold to identify new lead compounds with desired biological activities openaccessjournals.com. The diversity of the library can be further enhanced by varying the substituents on the reaction partners, leading to a wide range of physicochemical properties and three-dimensional shapes.

Applications in Coordination Chemistry as a Ligand Precursor

Aminopyridine derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions vot.plnih.govekb.egscirp.org. This compound can function as a monodentate ligand through its pyridine nitrogen or as a bridging ligand. Upon deprotonation of the amino group, it can form an aminopyridinato ligand, which is a versatile bidentate ligand that can chelate to a metal center through both the amido nitrogen and the pyridine nitrogen vot.pl.

The coordination complexes of aminopyridines have diverse applications, including catalysis, materials science, and as models for biological systems ekb.egscirp.org. The electronic and steric properties of the ligand, which are influenced by the isopropoxy substituent in this compound, can be fine-tuned to control the properties of the resulting metal complex. This allows for the rational design of complexes with specific catalytic activities or physical properties. For example, transition metal complexes of aminopyridines have been investigated for their catalytic activity in polymerization reactions and other organic transformations vot.pl.

Table 2: Coordination Properties of Aminopyridine Ligands

| Metal Ion | Coordination Mode | Resulting Complex Geometry | Potential Application |

|---|---|---|---|

| Transition Metals (e.g., Ni, Cu, Zn) | Monodentate, Bidentate (as aminopyridinato) | Octahedral, Square Planar, Tetrahedral | Catalysis, Antimicrobial agents ekb.egscirp.org |

| Early Transition Metals (e.g., Ti, Zr) | Bidentate (as aminopyridinato) | Distorted Octahedral | Olefin Polymerization vot.pl |

Integration into Novel Chemical Methodologies and Protocols

The development of new synthetic methodologies is a cornerstone of modern organic chemistry. This compound and related aminopyridines can be utilized in the development and optimization of novel chemical reactions and protocols. For example, multicomponent reactions, which involve the combination of three or more reactants in a single step to form a complex product, often utilize amines as one of the key components nih.govnih.gov. The use of this compound in such reactions can lead to the efficient synthesis of highly functionalized pyridine derivatives.

Furthermore, the unique reactivity of the aminopyridine scaffold can be exploited in cascade reactions, where a single synthetic operation triggers a series of intramolecular transformations to rapidly build molecular complexity nih.gov. The development of such efficient and atom-economical reactions is a major goal in green chemistry, and compounds like this compound can play a crucial role as versatile building blocks in these endeavors.

Potential for Development in Agrochemical Research

Pyridine-based compounds have a long history of use in the agrochemical industry as herbicides, insecticides, and fungicides researchgate.netresearchgate.net. The pyridine ring is a key structural motif in many commercially successful agrochemicals. The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds containing a common scaffold, such as the pyridine ring.

While there is no specific literature detailing the use of this compound in agrochemical research, its structural features suggest that it could be a valuable intermediate for the synthesis of new potential agrochemicals. The aminopyridine moiety can be derivatized to introduce various functionalities that may confer herbicidal, insecticidal, or fungicidal activity researchgate.net. The isopropoxy group can enhance the lipophilicity of the molecule, which can improve its uptake and translocation in plants or its penetration of the insect cuticle. Therefore, the synthesis and biological evaluation of derivatives of this compound represent a potential avenue for the discovery of new agrochemicals.

Contribution to Materials Science Research

Currently, there is a lack of specific research literature detailing the application of this compound in the field of materials science. However, the aminopyridine scaffold is known to be a component of fluorescent organic materials mdpi.com. The potential for this compound to be incorporated into novel materials remains an area for future exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Isopropoxypyridin-3-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting 5-aminopyridin-3-ol with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the isopropoxy group. Optimization includes adjusting solvent polarity, temperature (60–80°C), and stoichiometric ratios of reagents. Catalytic systems like Pd-mediated coupling may enhance regioselectivity in complex scaffolds .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradients of ethyl acetate/hexane. Yield improvements (from ~40% to >70%) are achievable via microwave-assisted synthesis or flow chemistry .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Confirm the presence of the isopropoxy group via δ 1.2–1.4 ppm (CH₃) and δ 4.5–4.7 ppm (OCH) in ¹H NMR. The pyridine ring protons appear as distinct doublets (δ 6.8–8.2 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 167.1 (calculated for C₈H₁₂N₂O). Fragmentation patterns confirm stability of the amino-isopropoxy substitution .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect byproducts like deaminated derivatives .

Q. What strategies are effective in evaluating the bioactivity of this compound against microbial targets?

- Methodological Answer :

- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) to determine MIC values against S. aureus (Gram-positive) and E. coli (Gram-negative). Include positive controls (e.g., ciprofloxacin) and test concentrations from 0.5–128 µg/mL .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices (SI >10 indicates low toxicity) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to bacterial dihydrofolate reductase (DHFR). Parameterize the ligand with AM1-BCC charges and grid boxes centered on the active site (PDB: 1DF7). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

- QSAR Models : Develop 2D-QSAR using descriptors like logP, polar surface area, and H-bond donors. A model with R² >0.7 can predict activity against P. aeruginosa .

Q. What methodologies resolve contradictions in reported biological activity data for pyridine derivatives like this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying random-effects models to account for variability in assay conditions (e.g., pH, inoculum size). Use funnel plots to detect publication bias .

- Dose-Response Reevaluation : Reproduce conflicting studies with standardized protocols (e.g., fixed inoculum of 1×10⁵ CFU/mL). Test compound stability in assay media via LC-MS to rule out degradation .

Q. How to design SAR studies for this compound to identify key functional groups influencing activity?

- Methodological Answer :

- Analog Synthesis : Modify the isopropoxy group (e.g., replace with cyclopropoxy or methoxy) and amino position (e.g., 2- or 4-amino). Assess changes in logD (shake-flask method) and permeability (PAMPA) .

- Activity Cliff Analysis : Use ChemAxon to cluster analogs by Tanimoto similarity (>85%). Cliffs are defined as >10-fold potency differences between structurally similar analogs. Identify critical substituents via decision trees .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.